molecular formula C15H12O3 B191500 2'-Hydroxyflavanone CAS No. 17348-76-4

2'-Hydroxyflavanone

Cat. No.: B191500
CAS No.: 17348-76-4
M. Wt: 240.25 g/mol
InChI Key: KZKWCKFDCPVDFJ-UHFFFAOYSA-N
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Description

2'-Hydroxyflavanone (2HF) is a monohydroxy-substituted flavanone, a subclass of flavonoids widely present in citrus fruits, vegetables, and tea . Structurally, it consists of a 15-carbon skeleton with a hydroxyl group at the 2' position of the B-ring (Figure 1). This compound exhibits diverse bioactivities, including antioxidant, anti-inflammatory, antimutagenic, and anticancer properties .

2HF has been extensively studied for its role in cancer prevention and therapy. It modulates critical signaling pathways such as STAT3, RLIP76, and TGFβ1, inhibiting tumor proliferation, angiogenesis, and metastasis in breast, prostate, renal, and gastric cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxyflavanone can be synthesized through several methods. One common approach involves the hydroxylation of flavanone using specific enzymes or chemical reagents. For instance, the enzyme CYP93G2 can hydroxylate flavanone to produce 2’-Hydroxyflavanone . Another method involves the use of chemical reagents such as hydrogen peroxide in the presence of a catalyst to achieve hydroxylation.

Industrial Production Methods: Industrial production of 2’-Hydroxyflavanone typically involves the extraction of flavanones from natural sources followed by chemical modification. The extraction process may include the use of solvents like ethanol or methanol to isolate flavanones from plant materials. Subsequent hydroxylation steps are carried out under controlled conditions to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution. In acidic and neutral media, it can interconvert between different forms such as flavylium cation, quinoidal base, hemiketal, and chalcones .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include different hydroxylated flavanones and their derivatives, which can further undergo glycosylation or other modifications .

Scientific Research Applications

Breast Cancer

2'-Hydroxyflavanone has demonstrated significant anticancer effects against breast cancer cells, particularly in inhibiting the growth of triple-negative breast cancer (TNBC) cells. Studies indicate that 2HF treatment leads to:

  • Inhibition of Key Proteins : It reduces the levels of RLIP76 and VEGF, which are crucial for cancer cell proliferation and angiogenesis .
  • Induction of Apoptosis : 2HF promotes apoptosis by altering the expression of proteins such as Bcl-2, Bax, and cleaved-PARP .
  • Cell Cycle Arrest : It causes G2/M phase arrest in breast cancer cell lines, resulting in decreased cell proliferation .

In vivo studies using xenograft models have shown that 2HF significantly reduces tumor size and weight, indicating its potential as a therapeutic agent for breast cancer .

Lung Cancer

Research has also highlighted the efficacy of 2HF against lung cancer. It has been shown to inhibit the growth of various lung cancer cell lines, including those resistant to standard treatments:

  • Mechanism of Action : 2HF affects signaling pathways such as the AKT/STAT3 pathway, leading to reduced tumor growth and increased apoptosis in lung cancer cells .
  • Selectivity : The compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells, suggesting a favorable safety profile .

Treatment of Leishmaniasis

Recent studies have explored the potential of this compound as a treatment for leishmaniasis, a disease caused by protozoan parasites:

  • In vitro and In vivo Efficacy : 2HF has been effective against both wild-type and antimony-resistant Leishmania amazonensis promastigotes. It decreases infection rates in macrophages without causing toxicity to these immune cells .
  • Therapeutic Potential : The compound significantly reduces lesion sizes and parasite loads in murine models, indicating its promise as an oral treatment option for cutaneous leishmaniasis .

Renal Cell Carcinoma

The application of this compound extends to renal cell carcinoma (RCC), particularly in cases associated with VHL mutations:

  • Targeted Action : 2HF selectively inhibits VHL-mutant RCC by suppressing epidermal growth factor receptor signaling pathways and reducing angiogenesis markers like CD31 .
  • Cell Cycle Effects : The compound induces G2/M phase arrest and decreases proliferation markers such as Ki67 in RCC models, showcasing its potential as a targeted therapy for this type of cancer .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Breast CancerInhibition of RLIP76, VEGF; Induction of apoptosisSignificant tumor size reduction in xenografts
Lung CancerTargeting AKT/STAT3 pathway; selective toxicityEffective against resistant lung cancer cell lines
LeishmaniasisReduces infection index; non-toxic to macrophagesDecreases lesion size in murine models
Renal Cell CarcinomaInhibition of EGF signaling; anti-angiogenic propertiesInduces G2/M phase arrest; spares normal cells

Comparison with Similar Compounds

Hydroxyflavanones differ in the position of hydroxyl groups on their aromatic rings, significantly influencing their bioactivity. Below is a comparative analysis of 2HF with 4'-hydroxyflavanone (4HF), 6-hydroxyflavanone (6HF), and 7-hydroxyflavanone (7HF):

Structural and Functional Differences

Compound Hydroxyl Position Key Activities Therapeutic Targets/Mechanisms References
2'-Hydroxyflavanone 2' (B-ring) Anticancer, anti-leishmanial, antioxidant, anti-inflammatory STAT3 inhibition, RLIP76-mediated drug transport, androgen receptor downregulation
4'-Hydroxyflavanone 4' (B-ring) Antioxidant, VEGFA inhibition, TAS2R39 receptor activation Tankyrase/MAO inhibition, altered binding in chalcone isomerase active site
6-Hydroxyflavanone 6 (A-ring) DNA protection, antioxidant (highest in monohydroxy-flavanones) Low HOMO-LUMO gap, reactive oxygen species (ROS) scavenging
7-Hydroxyflavanone 7 (A-ring) Antioxidant, anti-inflammatory Common binding mode in chalcone isomerase, moderate free radical scavenging

Antioxidant Activity

  • 2HF and 7HF show moderate antioxidant effects, while 4HF has the weakest activity in this category .

Anticancer Mechanisms

  • 2HF :
    • Inhibits STAT3 phosphorylation, blocking proliferation in gastric (MGC-803) and prostate (LNCaP) cancers .
    • Downregulates HER2 and ERα networks in breast cancer cells, synergizing with chemotherapeutics like imatinib .
    • Induces apoptosis in castration-resistant prostate cancer by suppressing androgen receptor expression .
  • Binds uniquely to chalcone isomerase, altering enzymatic activity compared to 2HF and 7HF .

Pharmacokinetics and Bioavailability

  • Flavonoid absorption depends on glycosylation; 2HF’s β-glycoside form enhances intestinal uptake .
  • 2HF demonstrates superior tissue permeability compared to 4HF and 6HF, enabling systemic and topical applications .

Biological Activity

2'-Hydroxyflavanone (2HF) is a naturally occurring flavonoid predominantly found in citrus fruits. This compound has garnered attention for its diverse biological activities, particularly in cancer research and potential therapeutic applications. This article reviews the biological activities of 2HF, summarizing key findings from various studies, including its mechanisms of action, effects on different cancer types, and potential applications in treating other diseases.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a flavanone backbone with a hydroxyl group at the 2' position. Its molecular formula is C15H12O3, and it has a molecular weight of approximately 240.25 g/mol. The presence of the hydroxyl group significantly influences its biological activity, enhancing its ability to interact with various biological targets.

  • Inhibition of Cell Proliferation :
    2HF has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer (PC-3 and DU145), renal cell carcinoma (RCC), and lung cancer cells. Studies indicate that 2HF induces G2/M phase arrest by downregulating cyclin B1 and CDK4 levels, leading to cell cycle disruption .
  • Induction of Apoptosis :
    The compound promotes apoptosis in cancer cells through several mechanisms:
    • Regulation of BCL-2 Family Proteins : 2HF modulates the expression of BCL-2 family members, decreasing anti-apoptotic proteins (Mcl-1, Bcl-2) while increasing pro-apoptotic proteins (Bax) in treated cells .
    • Activation of Caspases : It enhances the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, critical markers of apoptosis .
  • Inhibition of Angiogenesis :
    In RCC models, 2HF has been found to inhibit tumor vascularization by affecting vascular endothelial growth factor (VEGF) signaling pathways . This property is crucial for limiting tumor growth and metastasis.

Case Studies

  • Prostate Cancer : In vitro studies demonstrated that 2HF significantly suppressed the growth of metastatic prostate cancer cells in a dose-dependent manner. In vivo experiments further confirmed its efficacy in reducing tumor growth in animal models .
  • Lung Cancer : Research indicated that 2HF effectively inhibited both small cell (SCLC) and non-small cell lung cancer (NSCLC) lines, with a GI50 ranging from 20 to 80 μM, suggesting its potential as a non-toxic therapeutic agent .

Leishmaniasis

Recent studies have highlighted the efficacy of 2HF against Leishmania amazonensis, showing significant inhibition of both promastigote and intracellular amastigote forms. The compound reduced lesion size and parasite load in murine models without notable toxicity to host macrophages . This positions 2HF as a promising candidate for treating cutaneous leishmaniasis.

Summary Table of Biological Activities

Biological ActivityCancer Type/ConditionMechanism/EffectReference
Inhibition of ProliferationProstate CancerInduces G2/M phase arrest; downregulates cyclin B1
Induction of ApoptosisLung CancerActivates caspases; modulates BCL-2 family proteins
Inhibition of AngiogenesisRenal Cell CarcinomaAffects VEGF signaling; reduces tumor vascularization
Leishmanicidal ActivityLeishmaniasisReduces parasite load; effective against resistant strains

Q & A

Basic Research Questions

Q. What in vitro and in vivo models are commonly used to study the anticancer effects of 2'-Hydroxyflavanone (2HF)?

  • Answer : 2HF has been tested in breast cancer cell lines (MCF7, SKBR3, MDA-MB-231) and prostate cancer cells (VCaP, PC-3, DU145) using viability assays, clonogenic survival tests, and apoptosis markers (e.g., caspase-3/9 activation) . In vivo, subcutaneous xenograft models in immunocompromised mice (e.g., MDA-MB-231 tumors) are standard, with tumor volume reduction and immunohistochemical analysis of biomarkers (Ki67, pAkt) as endpoints .

Q. What safety precautions are recommended for handling 2HF in laboratory settings?

  • Answer : Safety data sheets indicate 2HF is non-hazardous under normal conditions. Recommended precautions include using protective gloves, eye protection, and respiratory masks during powder handling. Storage should be in a cool, dry environment, avoiding extreme heat to prevent decomposition into gaseous byproducts .

Q. How is 2HF administered in preclinical studies, and what are the pharmacokinetic considerations?

  • Answer : 2HF is typically dissolved in DMSO or ethanol for in vitro studies (5–50 µM range). For in vivo applications, topical administration using Pluronic lecithin organogel (PLO gel) or oral gavage (10–50 mg/kg body weight) has shown efficacy without systemic toxicity . Pharmacokinetic studies in mice reveal rapid absorption and distribution, with metabolites detectable in plasma within 1 hour .

Advanced Research Questions

Q. What molecular mechanisms underlie 2HF-induced apoptosis in cancer cells?

  • Answer : 2HF triggers intrinsic apoptosis via caspase-9 activation and PARP1 cleavage, particularly in melanoma (B16-F0, SK-MEL-24) and breast cancer cells. It downregulates anti-apoptotic proteins (BCL-2, survivin) and upregulates pro-apoptotic factors (BAX, BIM). In prostate cancer, 2HF inhibits AKT/STAT3 signaling, reducing cyclin B1 and CDK4 expression .

Q. How does 2HF modulate RLIP76-mediated drug transport, and what are the therapeutic implications?

  • Answer : 2HF inhibits RLIP76, a glutathione-conjugate transporter critical for chemoresistance. By blocking RLIP76-mediated efflux of doxorubicin, 2HF enhances intracellular drug retention in breast cancer cells. RNA-seq data show concurrent downregulation of ERα and HER2 networks, sensitizing cells to tyrosine kinase inhibitors (e.g., imatinib) .

Q. What experimental strategies resolve contradictions in 2HF’s efficacy across cancer types?

  • Answer : Discrepancies (e.g., strong activity in breast cancer vs. limited effects in certain leukemias) may arise from tissue-specific RLIP76 expression or differential STAT3 activation. Combinatorial studies with pathway-specific inhibitors (e.g., STAT3 inhibitor Stattic) and CRISPR screens can identify resistance mechanisms .

Q. Can 2HF enhance radiotherapy or chemotherapy efficacy through radiosensitization?

  • Answer : In prostate cancer, 2HF (10–20 µM) increases radiosensitivity by suppressing DNA repair pathways (e.g., ATM/ATR) and amplifying reactive oxygen species (ROS). Synergy with ionizing radiation reduces clonogenic survival by 60–80% in VCaP cells .

Q. Methodological and Technical Considerations

Q. What assays are optimal for quantifying 2HF’s anti-metastatic effects?

  • Answer : Transwell migration/invasion assays (Matrigel-coated membranes) and wound-healing assays are standard. 2HF (10–25 µM) reduces metastasis in lung cancer by downregulating MMP-9 and uPA protease activity . Zebrafish xenograft models provide real-time visualization of metastatic inhibition .

Q. How is 2HF’s bioactivity validated in antimony-resistant pathogens like Leishmania amazonensis?

  • Answer : In vitro promastigote assays (IC50: 12–18 µM) and in vivo BALB/c mouse models infected with antimony-resistant strains show 2HF reduces parasite burden by 70–90% via mitochondrial membrane depolarization and ATP depletion .

Q. What omics approaches elucidate 2HF’s multi-target effects?

  • Answer : RNA sequencing in triple-negative breast cancer cells reveals 2HF downregulates TGF-β1 canonical pathways and upregulates TP53-driven apoptosis. Proteomic profiling (e.g., reverse-phase protein arrays) identifies phospho-AMPK activation and vimentin suppression as key mechanisms .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKWCKFDCPVDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938395
Record name 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17348-76-4
Record name 2′-Hydroxyflavanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17348-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-4-one, 2-(2-hydroxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017348764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone
4-(Phenylamino)quinolin-2(1h)-one
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone
4-(Phenylamino)quinolin-2(1h)-one
2'-Hydroxyflavanone

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